molecular formula C11H14N4 B1450448 (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267318-09-1

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1450448
CAS No.: 1267318-09-1
M. Wt: 202.26 g/mol
InChI Key: LLRUXWGZZRCNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Formation of the Azide: The starting material, benzyl bromide, is reacted with sodium azide to form benzyl azide.

    Cycloaddition Reaction: The benzyl azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Reduction: The resulting triazole compound is reduced to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is employed in bioconjugation techniques for labeling biomolecules.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: Lacks the methyl group at the 5-position.

    (1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine: Has a phenyl group instead of a benzyl group.

Uniqueness

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its binding affinity to molecular targets and improve its stability in various environments.

Properties

IUPAC Name

(1-benzyl-5-methyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRUXWGZZRCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.